4-(6-Methyl-4-phenyl-2-quinolinyl)phenol
Description
4-(6-Methyl-4-phenyl-2-quinolinyl)phenol is a quinoline-based aromatic compound characterized by:
- A quinoline core substituted with a methyl group at position 6 and a phenyl group at position 2.
- A phenolic hydroxyl group (–OH) at the para position of the phenyl ring attached to the quinoline’s 2-position.
Key characterization methods include $ ^1H $-NMR, HRMS, and melting point analysis.
Properties
CAS No. |
385400-64-6 |
|---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4g/mol |
IUPAC Name |
4-(6-methyl-4-phenylquinolin-2-yl)phenol |
InChI |
InChI=1S/C22H17NO/c1-15-7-12-21-20(13-15)19(16-5-3-2-4-6-16)14-22(23-21)17-8-10-18(24)11-9-17/h2-14,24H,1H3 |
InChI Key |
KUJWFPYOQQISGS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the quinoline core or pendant phenyl rings. Examples include:
Key Observations :
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Notes:
- The target compound’s absence of reported data highlights a research gap. However, analogs like 4-(4,5-diphenylimidazol-2-yl)phenol exhibit strong UV absorption at 340–406 nm due to π→π* transitions, suggesting similar behavior in conjugated quinoline derivatives .
Nonlinear Optical (NLO) Properties
Quinoline and imidazole derivatives with extended π-conjugation demonstrate significant NLO activity. Key parameters include nonlinear refractive index ($ n_2 $) and absorption coefficient ($ \beta $):
Table 2: NLO Properties of Selected Compounds
Insights :
- High hyperpolarizability ($ \beta $, $ \gamma $) in conjugated systems correlates with low HOMO-LUMO gaps (e.g., 3.2 eV for 4-(4,5-diphenylimidazol-2-yl)phenol) .
Computational and Theoretical Comparisons
Density functional theory (DFT) studies on analogs reveal:
- HOMO-LUMO Gaps : Lower gaps (e.g., 3.2 eV) favor intramolecular charge transfer (ICT), enhancing NLO responses .
- Dipole Moments: High total dipole moments (e.g., 6.12 Debye for 4-(4,5-diphenylimidazol-2-yl)phenol) align with asymmetric charge distribution in polar substituents .
- Hyperpolarizability: Quinoline derivatives with electron-donating groups (e.g., –OCH$ _3 $) may exhibit higher $ \beta $ values than halogen-substituted counterparts .
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